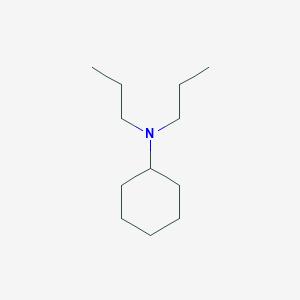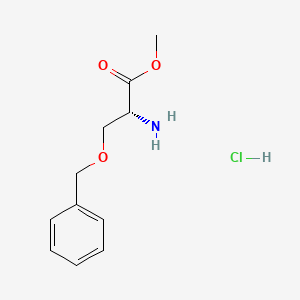
Tert-butyl 4-(1-carbamothioylpiperidin-4-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a bipiperidine core, and an aminocarbonothioyl functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl 4,4’-bipiperidine-1-carboxylate. This intermediate is then reacted with thiocarbamoyl chloride in the presence of a base such as triethylamine to introduce the aminocarbonothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminocarbonothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminocarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-amino-1-piperidinecarboxylate
- Tert-butyl 4,4’-bipiperidine-1-carboxylate
Uniqueness
Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate is unique due to the presence of the aminocarbonothioyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H29N3O2S |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(1-carbamothioylpiperidin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O2S/c1-16(2,3)21-15(20)19-10-6-13(7-11-19)12-4-8-18(9-5-12)14(17)22/h12-13H,4-11H2,1-3H3,(H2,17,22) |
Clave InChI |
ASLWNZSPQXBUPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B8601976.png)



![2-methyl-N-[2-(methylthio)ethyl]-6-nitroaniline](/img/structure/B8602008.png)





